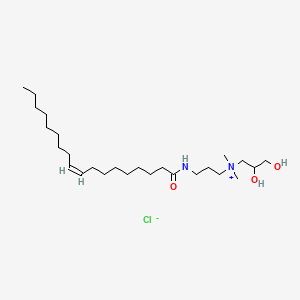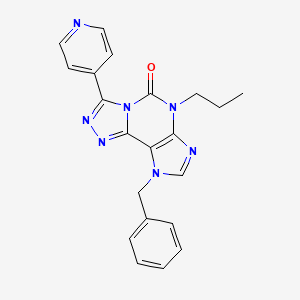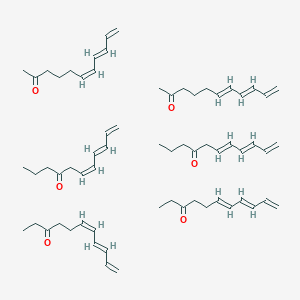
Ferula galbaniflua resin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FEMA 2502, also known as Galbanum resin, is a natural resin obtained from plants of the genus Ferula. It is primarily found in northern Iran, southern Iran, Turkey, and Lebanon. The resin has a characteristic aromatic odor and a bitter, warm, acrid taste. It is widely used in the fragrance industry due to its warm, resinous, somewhat spicy, and balsamic odor .
準備方法
Synthetic Routes and Reaction Conditions: Galbanum resin is obtained through the natural exudation of the plant Ferula. The plant yields a resinous exudate that is commercially distinguished by two types: Levant galbanum (soft) and Persian galbanum (hard). The resin is collected by making incisions in the plant’s stem and allowing the exudate to harden .
Industrial Production Methods: The industrial production of Galbanum resin involves the collection of the resinous exudate from the plant, followed by purification processes to remove impurities. The resin is then processed into various forms such as essential oils, absolutes, and resinoids for use in different applications .
化学反応の分析
Types of Reactions: Galbanum resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the resin’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Galbanum resin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the chemical reactions of Galbanum resin include various sesquiterpenic compounds such as α-terpenyl acetate, α-fenchyl acetate, guaiol, bulnesol, and β-eudesmol. These compounds contribute to the resin’s characteristic odor and are valuable in the fragrance industry .
科学的研究の応用
Galbanum resin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various sesquiterpenic compounds. In biology, it is studied for its potential antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, including its use in traditional medicine for treating various ailments. In the industry, it is widely used in the fragrance and flavor industry due to its unique aromatic properties .
作用機序
The mechanism of action of Galbanum resin involves its interaction with various molecular targets and pathways. The sesquiterpenic compounds present in the resin are believed to exert their effects by modulating the activity of enzymes and receptors involved in inflammatory and antimicrobial pathways. The exact molecular targets and pathways are still under investigation, but the resin’s bioactive compounds are known to have significant biological activity .
類似化合物との比較
Galbanum resin is unique due to its distinct aromatic properties and the presence of various sesquiterpenic compounds. Similar compounds include other natural resins such as myrrh, frankincense, and benzoin. While these resins share some common properties, Galbanum resin is distinguished by its specific composition of sesquiterpenic compounds and its characteristic odor .
List of Similar Compounds:- Myrrh
- Frankincense
- Benzoin
These resins are also used in the fragrance and flavor industry, but each has its unique properties and applications .
特性
CAS番号 |
9000-24-2 |
|---|---|
分子式 |
C66H96O6 |
分子量 |
985.5 g/mol |
IUPAC名 |
(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one |
InChI |
InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7- |
InChIキー |
WEFHSZAZNMEWKJ-KEDVMYETSA-N |
異性体SMILES |
CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C |
正規SMILES |
CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



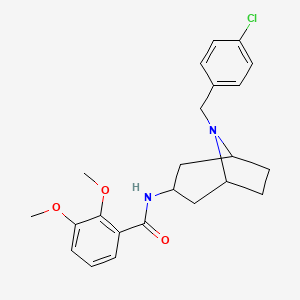

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)




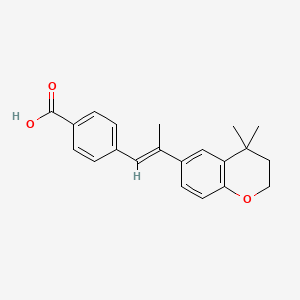

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
